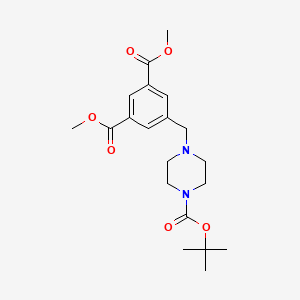
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate is a chemical compound known for its unique structure and reactivity. It is a derivative of isophthalic acid and piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is utilized in various fields, including organic synthesis and pharmaceutical research, due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate typically involves the reaction of dimethyl isophthalate with a Boc-protected piperazine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The piperazine moiety can interact with various biological receptors, influencing their activity and leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)terephthalate
- Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoate
- Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phthalate
Uniqueness
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate is unique due to its specific isophthalate backbone, which imparts distinct chemical properties compared to its analogs. The presence of the Boc-protected piperazine group further enhances its versatility in synthetic and biological applications .
Propriétés
Formule moléculaire |
C20H28N2O6 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
dimethyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-19(25)22-8-6-21(7-9-22)13-14-10-15(17(23)26-4)12-16(11-14)18(24)27-5/h10-12H,6-9,13H2,1-5H3 |
Clé InChI |
WAHOLJGZQCPLJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B11828868.png)
![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11828878.png)
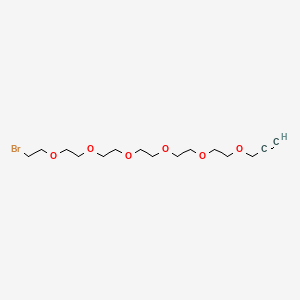

![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)
![Carbamic acid,N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11828908.png)
![4-[[4-[(4-Carboxycyclohexyl)methoxy]-3-formylphenoxy]methyl]cyclohexane-1-carboxylic acid](/img/structure/B11828921.png)


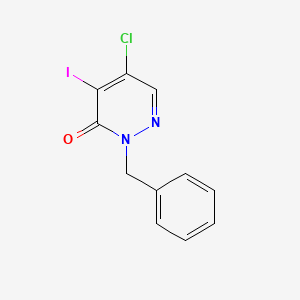
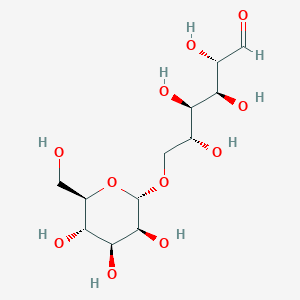
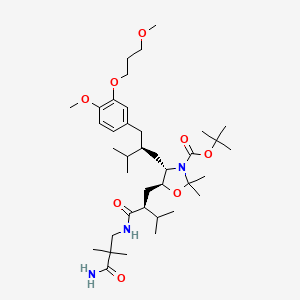
![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)

